molecular formula C8H6BrF3 B061911 1-Bromo-3-(2,2,2-trifluoroethyl)benzene CAS No. 163975-05-1

1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Cat. No. B061911
CAS RN: 163975-05-1
M. Wt: 239.03 g/mol
InChI Key: CQVBJYBIGXUWPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves strategic functionalization to introduce bromo and trifluoroethyl groups into the benzene ring. Techniques such as halogenation, nucleophilic aromatic substitution, and cross-coupling reactions are commonly employed. For instance, Schlosser and Castagnetti (2001) detailed a method for generating aryne intermediates from 1-bromo-3-(trifluoromethoxy)benzene, which can be adapted for synthesizing derivatives similar to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene by modifying the leaving group and reaction conditions (Schlosser & Castagnetti, 2001).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene and related compounds has been elucidated using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Jones et al. (2012) investigated the X-ray structures of bromo- and bromomethyl-substituted benzenes, providing insight into the intermolecular interactions and packing motifs in solid-state structures, which are relevant for understanding the crystalline properties of halogenated benzene derivatives (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

1-Bromo-3-(2,2,2-trifluoroethyl)benzene participates in various chemical reactions, including but not limited to, nucleophilic substitution, elimination, and coupling reactions. These reactions exploit the reactive bromo group, enabling the synthesis of a wide range of organic compounds. The presence of the electron-withdrawing trifluoroethyl group influences the reactivity and ortho/para-directing nature of the substituents during electrophilic aromatic substitution reactions.

Physical Properties Analysis

The physical properties of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, such as boiling point, melting point, and solubility, are influenced by the bromo and trifluoroethyl groups. These groups increase the molecular weight and polarity of the molecule, affecting its phase behavior, volatility, and interactions with solvents. The exact values of these properties depend on the compound's purity and environmental conditions.

Chemical Properties Analysis

The chemical properties of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, including its reactivity, stability, and functional group compatibility, are pivotal for its application in organic synthesis. The bromo group allows for facile participation in nucleophilic substitution reactions, whereas the trifluoroethyl group contributes to the molecule's overall electronegativity and chemical stability under various reaction conditions.

Scientific Research Applications

  • Organometallic Chemistry and Electrochemical Studies : Fink et al. (1997) investigated compounds synthesized through palladium-catalyzed cross-coupling reactions, which include derivatives of bromobenzene. These compounds show reversible oxidations indicating potential in electrochemistry and organometallic chemistry (Fink et al., 1997).

  • Starting Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis. This highlights its potential in the synthesis of various organometallic compounds (Porwisiak & Schlosser, 1996).

  • Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the treatment of bromobenzene derivatives with lithium diisopropylamide (LDA), leading to various phenyllithium intermediates. This study illustrates the use of bromobenzene derivatives in generating naphthalenes, significant in organic synthesis (Schlosser & Castagnetti, 2001).

  • Diels-Alder Reactions : Muzalevskiy et al. (2009) explored the application of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels-Alder reactions, leading to the synthesis of biaryls. This indicates its role in facilitating important organic reactions (Muzalevskiy et al., 2009).

  • Regioselective Metalation : Mongin et al. (1996) demonstrated the regioselective metalation of bromo(trifluoromethyl)benzenes, highlighting the compound's potential in selective chemical transformations (Mongin et al., 1996).

  • Precursor for Graphene Nanoribbons : Patil et al. (2012) utilized 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, as a precursor in the bottom-up synthesis of graphene nanoribbons, indicating its use in nanomaterials synthesis (Patil et al., 2012).

  • X-Ray Structural Analysis : Jones et al. (2012) analyzed the structures of several bromobenzene derivatives, contributing to the understanding of molecular interactions and crystal packing, useful in material science and crystallography (Jones et al., 2012).

properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVBJYBIGXUWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464427
Record name 1-bromo-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163975-05-1
Record name 1-bromo-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(2,2,2-trifluoroethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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